molecular formula C10H11NO4 B1457654 5-Amino-2-(oxetan-3-yloxy)benzoic acid CAS No. 1602850-97-4

5-Amino-2-(oxetan-3-yloxy)benzoic acid

Cat. No.: B1457654
CAS No.: 1602850-97-4
M. Wt: 209.2 g/mol
InChI Key: GKMQHMWSZKRUCX-UHFFFAOYSA-N
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Description

5-Amino-2-(oxetan-3-yloxy)benzoic acid is a chemical compound characterized by the presence of an amino group, an oxetane ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(oxetan-3-yloxy)benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid derivative. One common method includes the ring-closing approach, where cyclization forms the oxetane ring. This can be achieved through [2+2] cycloadditions, forming both carbon-carbon and carbon-oxygen bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxetane ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acids.

Scientific Research Applications

5-Amino-2-(oxetan-3-yloxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The amino group and oxetane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(oxetan-3-yloxy)benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or oxetane ring.

    Oxetane-containing benzoic acids: Compounds with variations in the position or type of substituents on the benzoic acid moiety.

Uniqueness

This compound is unique due to the presence of both an amino group and an oxetane ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-2-(oxetan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-6-1-2-9(8(3-6)10(12)13)15-7-4-14-5-7/h1-3,7H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMQHMWSZKRUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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